molecular formula C9H9N B569933 3-Methyl-d3-indole CAS No. 111399-60-1

3-Methyl-d3-indole

Cat. No.: B569933
CAS No.: 111399-60-1
M. Wt: 134.196
InChI Key: ZFRKQXVRDFCRJG-FIBGUPNXSA-N
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Description

3-Methyl-d3-indole is a deuterated derivative of 3-methylindole, a compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and synthetic drugs. The deuterium atoms in this compound replace the hydrogen atoms, making it useful in various scientific studies, particularly in understanding metabolic pathways and reaction mechanisms.

Mechanism of Action

Target of Action

3-Methyl-d3-indole, like other indole derivatives, interacts with various cellular targets. It has been suggested that these compounds interact with enzymes, bringing about significant changes in metabolic pathways . Indole derivatives are considered “privileged structures” in pharmaceutical chemistry due to their high-affinity binding to many receptors .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes in cellular processes. These molecules generally reduce oxidative stress, impede DNA synthesis to influence target cells’ activation, proliferation, and apoptosis, and inhibit proinflammatory cytokines and chemokines .

Biochemical Pathways

This compound affects various biochemical pathways. Indole can be produced from tryptophan by tryptophanase in many bacterial species . Bacterial bioconversion of indole is initiated by oxygenation of indole to 3-hydroxyindole, 2,3-hydroxyindole, 4,5-dihydroxyindole . These changes in metabolic pathways offer researchers valuable information about these complex processes .

Pharmacokinetics

It’s known that indole derivatives are extensively used in the pharmaceutical industries due to their wide spectrum of biological activities

Result of Action

The molecular and cellular effects of this compound’s action are diverse. As a signaling molecule, it plays a significant role in bacterial physiology, pathogenesis, animal behavior, and human diseases . It’s also known to have anticancer properties, reducing oxidative stress, impeding DNA synthesis, influencing cell activation, proliferation, and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-d3-indole typically involves the deuteration of 3-methylindole. One common method includes the reaction of indole-3-carboxaldehyde with deuterated reagents under specific conditions. For instance, indole-3-carboxaldehyde can be reacted with deuterated methyl iodide in the presence of a base to yield this compound .

Industrial Production Methods: In an industrial setting, the production of this compound can be achieved through catalytic hydrogenation. For example, indole-3-carboxaldehyde can be hydrogenated in the presence of a deuterium source and a suitable catalyst, such as palladium on carbon, to produce this compound with high yield .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-d3-indole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Methyl-d3-indole has several applications in scientific research:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly valuable in scientific research for tracing and studying metabolic pathways and reaction mechanisms. This isotopic labeling provides insights that are not possible with non-deuterated compounds .

Properties

CAS No.

111399-60-1

Molecular Formula

C9H9N

Molecular Weight

134.196

IUPAC Name

3-(trideuteriomethyl)-1H-indole

InChI

InChI=1S/C9H9N/c1-7-6-10-9-5-3-2-4-8(7)9/h2-6,10H,1H3/i1D3

InChI Key

ZFRKQXVRDFCRJG-FIBGUPNXSA-N

SMILES

CC1=CNC2=CC=CC=C12

Synonyms

3-(Methyl-d3)-1H-indole

Origin of Product

United States

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